![molecular formula C11H20N2O2 B139042 (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-44-4](/img/structure/B139042.png)

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Overview

Description

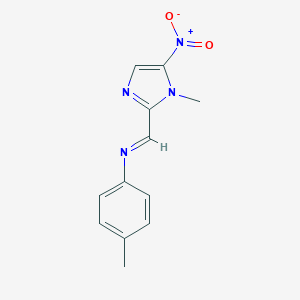

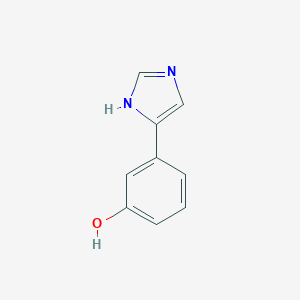

®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring.

Mechanism of Action

Target of Action

The primary target of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate interacts with JAK1 by binding to the enzyme’s active site, inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway. By inhibiting JAK1, it prevents the activation of STAT proteins, thereby disrupting the signaling pathway . This can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-tert-Butyl 5-azaspiro[2Optimization of the compound was performed through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests help to understand how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted, all of which can impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This can lead to changes in cell growth and differentiation, potentially making the compound useful in the treatment of diseases where these processes are disrupted .

Biochemical Analysis

Biochemical Properties

®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate plays a significant role in biochemical reactions, particularly as a selective inhibitor of certain enzymes. It has been identified as a JAK1-selective inhibitor, exhibiting an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 . The compound interacts with various biomolecules, including enzymes and proteins, through specific binding interactions. These interactions are crucial for its inhibitory activity and contribute to its potential therapeutic applications.

Cellular Effects

The effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a JAK1-selective inhibitor, it affects the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and immune responses . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s selective inhibition of JAK1 is attributed to its structural design, which combines tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . This selective inhibition results in the modulation of downstream signaling pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate change over time. Studies have shown that the compound exhibits desired efficacies in various models, including CIA and AIA models . The stability and degradation of the compound, as well as its long-term effects on cellular function, are critical factors in its potential therapeutic applications. Understanding these temporal effects is essential for optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate vary with different dosages in animal models. Studies have demonstrated that the compound exhibits desired efficacies at specific dosages, with an IC50 value of 8.5 nM against JAK1 . It is crucial to consider any threshold effects and potential toxic or adverse effects at high doses. These dosage effects are vital for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, contributing to its overall biochemical properties . Understanding these metabolic pathways is essential for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate within cells and tissues are critical factors in its activity and function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate typically involves the annulation of cyclopentane and the formation of the spirocyclic structure. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of chemical transformations to form the desired spirocyclic compound . The reaction conditions often involve the use of conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

Industrial Production Methods

Industrial production methods for ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control .

Major Products

The major products formed from the reactions of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

- (3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

- (3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Uniqueness

®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is unique due to its specific stereochemistry and spirocyclic structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name |

tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEBPOMWRHSMLI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC12CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC12CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435666 | |

| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-44-4 | |

| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)